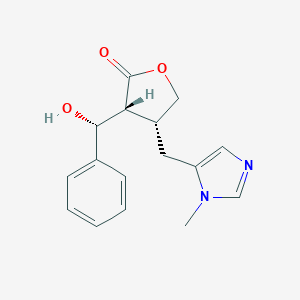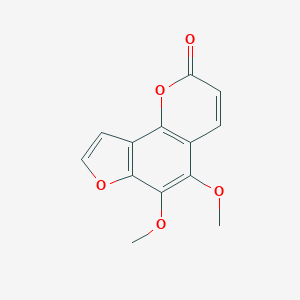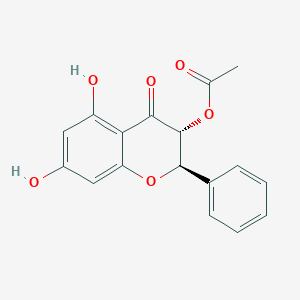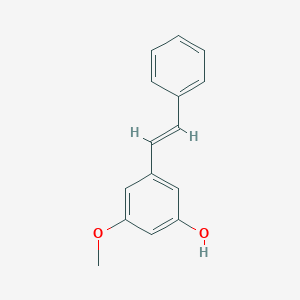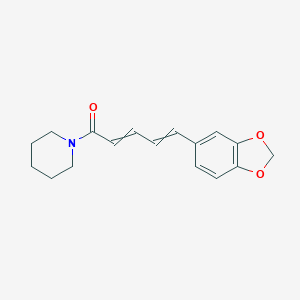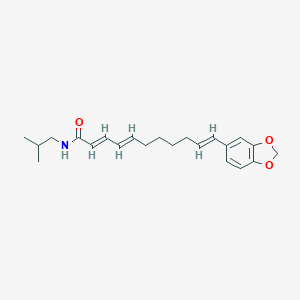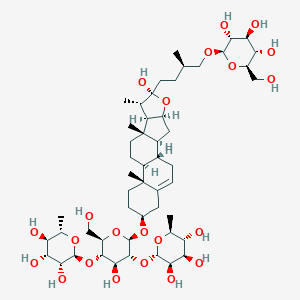
Protodioscina
Descripción general
Descripción
Protodioscin is a steroidal saponin compound predominantly found in various plant species, including those in the Tribulus, Trigonella, Dioscorea, and Trillium families . This compound has garnered significant attention due to its potential biological activities, including proerectile effects, anti-cancer properties, and cardiovascular benefits .
Aplicaciones Científicas De Investigación
Protodioscin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular functions.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and proerectile properties
Industry: Utilized in the development of dietary supplements and herbal medicines aimed at enhancing physical performance and sexual health.
Mecanismo De Acción
Protodioscin exerts its effects through several molecular mechanisms:
Androgen Receptor Modulation: Increases the concentration of androgen receptors in cells, enhancing sensitivity to androgens like testosterone and dihydrotestosterone.
Nitric Oxide Release: Triggers the release of nitric oxide in corpus cavernosum tissue, contributing to its proerectile effects.
Hormonal Regulation: Influences the levels of hormones such as testosterone, dihydrotestosterone, and dehydroepiandrosterone.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Protodioscin interacts with various enzymes, proteins, and other biomolecules. It is thought to achieve its effects primarily through causing an increase in androgen receptor immunoreactivity, meaning it increases the concentration of androgen receptors in cells, causing the organism to become more sensitive to androgens like testosterone and dihydrotestosterone (DHT) .
Cellular Effects
Protodioscin has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human osteosarcoma cells through the upregulation of apoptotic-related proteins and mitophagy-related proteins . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Protodioscin exerts its effects at the molecular level through various mechanisms. While the exact mechanism has not been clearly established, it has been demonstrated to trigger the release of nitric oxide in corpus cavernosum tissue . It also produces statistically significant increases in the levels of the hormones testosterone, dihydrotestosterone, and dehydroepiandrosterone in animal studies .
Temporal Effects in Laboratory Settings
It has been shown to have significant inhibitory effects on the growth of human osteosarcoma cells .
Dosage Effects in Animal Models
In animal models, the effects of Protodioscin vary with different dosages. For instance, in a study on mouse pulmonary fibrosis, Protodioscin decreased the levels of fibrosis markers and oxidative stress markers at high, medium, and low doses .
Transport and Distribution
It has been shown to modulate both auxin distribution and transport in the model plant Arabidopsis thaliana, causing an auxin accumulation in the region of root maturation .
Subcellular Localization
It has been shown to cause significant changes in the root system of Arabidopsis thaliana by interfering with the auxin transport .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of protodioscin involves complex organic reactions, typically starting from simpler steroidal saponins. The process often includes glycosylation reactions to attach sugar moieties to the steroid backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of protodioscin is primarily achieved through extraction from natural sources, such as Tribulus terrestris. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate protodioscin in its pure form . Advances in biotechnological methods, including the use of microbial fermentation, are also being explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Protodioscin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds in the steroidal structure, leading to different derivatives.
Substitution: Substitution reactions, particularly at the glycosidic bonds, can produce analogs with varying biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various glycosylated derivatives and oxidized forms of protodioscin, each with distinct biological activities.
Comparación Con Compuestos Similares
Protodioscin is unique among steroidal saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Diosgenin: Another steroidal saponin with anti-inflammatory and anti-cancer properties.
Sarsasapogenin: Known for its neuroprotective and anti-inflammatory effects.
Yamogenin: Exhibits anti-inflammatory and anti-cancer activities.
Protodioscin stands out due to its potent proerectile effects and its ability to modulate androgen receptors, making it a valuable compound in both research and therapeutic contexts .
If you have any more questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTJOONKWUXEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099899 | |
| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1049.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Protodioscin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
161659-81-0, 55056-80-9 | |
| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161659-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protodioscin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 192 °C | |
| Record name | Protodioscin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



